(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
Description
This compound is a carbohydrate-derived bicyclic structure featuring a fused furo[3,4-d][1,3]dioxole core. Its IUPAC name reflects stereochemical specificity (3aS,6R,6aS configuration) and substituent positions, including a hydroxymethyl group at C3a and a (4R)-2,2-dimethyl-1,3-dioxolane moiety at C4. It is widely recognized as 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, a protected form of α-D-mannofuranose where the hydroxyl groups at C2-C3 and C5-C6 are masked as isopropylidene acetals . This protection enhances stability and modulates reactivity, making the compound valuable in synthetic organic chemistry, particularly in nucleoside and glycosylation reactions. Key identifiers include CAS numbers 14131-84-1 and 7757-38-2, molecular formula C₁₂H₁₈O₇, and average molecular mass 274.27 g/mol .
Properties
IUPAC Name |
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O7/c1-11(2)16-5-7(18-11)8-9-13(6-14,10(15)17-8)20-12(3,4)19-9/h7-9,14H,5-6H2,1-4H3/t7-,8-,9+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSQZAFRNGCTLH-SKNMHBRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)(OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H]3[C@@](C(=O)O2)(OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves large-scale synthesis with stringent quality control measures to meet the demands of pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The lactone ring can be reduced to form the corresponding diol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced diols, and substituted analogs, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Its antifungal and antibacterial properties make it valuable in studying microbial resistance and developing new antimicrobial agents.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including antifungal and antibacterial treatments.
Mechanism of Action
The mechanism of action of (3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one involves its interaction with microbial cell walls, disrupting their integrity and leading to cell death. The hydroxymethyl group plays a crucial role in enhancing its antimicrobial activity by facilitating its binding to microbial targets.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
Functional and Reactivity Differences
Protection Strategy :
- The target compound employs dual isopropylidene protection at C2-C3 and C5-C6, enabling selective deprotection for stepwise synthesis . In contrast, the benzyloxymethyl analogue (CAS 85846-80-6) replaces one isopropylidene with a benzyl ether, altering solubility and stability .
- The trifluoromethylsulfonyloxy derivative () introduces a sulfonate leaving group, enhancing electrophilicity for nucleophilic substitution reactions .
The target compound lacks such bioactivity but serves as a scaffold for bioactive molecule synthesis .
Physical Properties :
- The hydroxymethyl derivative (CAS 4099-88-1) has lower molecular weight (190.19 g/mol) and higher polarity compared to the target compound (274.27 g/mol), impacting chromatographic behavior .
- The methyl ester analogue () has a higher molecular weight (426.4 g/mol) and distinct solubility in organic solvents due to its aromatic and sulfonate groups .
Biological Activity
The compound (3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one (CAS No. 14440-56-3) is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research findings and case studies.
- Molecular Formula : CHO
- Molecular Weight : 258.27 g/mol
- Structure : The compound features a furodioxole framework with multiple hydroxymethyl and dioxolane substituents.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study focusing on glycomimetics demonstrated that related compounds resulted in a 40% inhibition of cell growth in MDA-MB-231 breast cancer cells at concentrations higher than 3 µM, with an IC of 0.6 µM . This suggests that the compound may also possess cytostatic effects rather than cytotoxicity.
The mechanism by which this compound exerts its effects appears to involve:
- Cell Cycle Arrest : Treatment with the compound led to a significant arrest in the cell cycle of MDA-MB-231 cells starting from 10 µM concentration .
- Inhibition of Proliferation : The compound showed a dose-dependent inhibition of cell proliferation without significantly affecting cell adhesion or inducing apoptosis .
Case Studies
- In Vitro Studies : In vitro assays using the WST-1 tetrazolium salt assay confirmed that the compound's activity correlates with the number of metabolically active cells. The results indicated that the compound effectively inhibited cell viability in a concentration-dependent manner .
- Structure-Activity Relationship (SAR) : A series of derivatives were synthesized to explore the SAR. Minor modifications in structure led to significant changes in biological activity, highlighting the importance of specific functional groups for efficacy .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 258.27 g/mol |
| IC | 0.6 µM |
| Cell Line Tested | MDA-MB-231 |
| Growth Inhibition | 40% at >3 µM |
| Mechanism | Cytostatic effect |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
